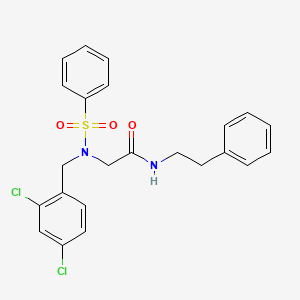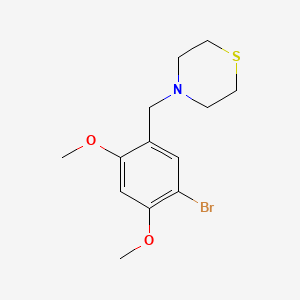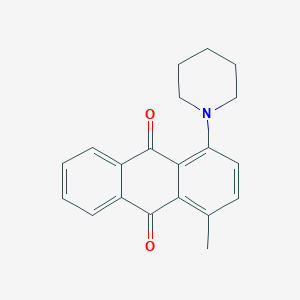![molecular formula C14H17N3O3S B5006912 5-methoxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5006912.png)
5-methoxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole, also known as MMB (Methyl 2-(4-morpholinyl)-2-oxoethylthio-5-methoxy-1H-benzimidazole-6-carboxylate), is a chemical compound that has been studied for its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential treatment for various types of cancer. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 5-methoxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and oxidative stress. This compound has also been shown to have neuroprotective effects, and may be useful in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methoxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.
Zukünftige Richtungen
There are several possible future directions for research on 5-methoxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole. One area of research could be to further investigate the mechanism of action, in order to better understand how it inhibits the growth of cancer cells. Another area of research could be to explore the potential use of this compound as a treatment for other diseases, such as Alzheimer's disease. Additionally, researchers could investigate the potential use of this compound in combination with other drugs or therapies, in order to enhance its efficacy. Finally, researchers could explore the use of this compound as a diagnostic tool for cancer, by investigating its ability to selectively target cancer cells.
Synthesemethoden
The synthesis of 5-methoxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole involves the reaction of 5-methoxy-1H-benzimidazole-2-thiol with 2-(4-morpholinyl)-2-oxoethyl chloride in the presence of a base. The resulting product is then esterified with methyl chloroformate to produce this compound. This synthesis method has been described in detail in a research article by Li et al. (2012).
Eigenschaften
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-19-10-2-3-11-12(8-10)16-14(15-11)21-9-13(18)17-4-6-20-7-5-17/h2-3,8H,4-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZVANWFDNOGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5006831.png)


![4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5006844.png)

![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B5006869.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5006881.png)
![(2R*,6S*)-4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B5006891.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B5006897.png)
![2-(1-{1-[(5-ethyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5006908.png)

![1,1'-[(2-methylbenzyl)imino]di(2-propanol)](/img/structure/B5006928.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5006935.png)
![(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)(phenyl)methanone](/img/structure/B5006943.png)